

Fecosterol: A Deep Dive into its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fecosterol**

Cat. No.: **B045770**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fecosterol, a C28 sterol, is a pivotal intermediate in the ergosterol biosynthesis pathway in fungi and is also found in some plants. Its unique chemical structure, characterized by a methyldiene group at C-24 and a double bond at the C-8 position, imparts specific physicochemical properties that influence its biological roles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of **fecosterol**. It details its involvement in maintaining fungal cell membrane integrity, its contribution to stress responses such as thermotolerance, and its potential as a target for novel antifungal therapies. Furthermore, this document outlines detailed experimental protocols for the extraction, purification, and characterization of **fecosterol**, and for assessing its biological activities. Visual diagrams of the ergosterol biosynthesis pathway and experimental workflows are provided to facilitate a deeper understanding of this important biomolecule.

Chemical Structure and Identification

Fecosterol, systematically named (3 β ,5 α)-ergosta-8,24(28)-dien-3-ol, is a 3 β -sterol with a 5 α -ergostane skeleton.^{[1][2][3]} Key structural features include a methyldiene group at the C-24 position and a double bond between C-8 and C-9.^{[1][2][3]}

The chemical identity of **fecosterol** is well-defined by several key identifiers, which are crucial for researchers in identifying and sourcing this compound.

Identifier	Value	Reference
IUPAC Name	(3S,5S,10S,13R,14R,17R)-10, 13-dimethyl-17-[(2R)-6-methyl- 5-methylideneheptan-2- yl]-2,3,4,5,6,7,11,12,14,15,16, 17-dodecahydro-1H- cyclopenta[a]phenanthren-3-ol	[1] [2]
Chemical Formula	C ₂₈ H ₄₆ O	[1] [4] [5] [6]
Molecular Weight	398.7 g/mol	[1] [2] [4]
CAS Number	516-86-9	[1] [2]
SMILES	CC(C)C(=C)CCC(C)C1CCC2C 1(CCC3=C2CCC4C3(CCC(C4)O)C)C	[1]
InChI Key	SLQKYSPHBZMASJ- QKPORZECSA-N	[1] [5]

Physicochemical Properties

The physicochemical properties of **fecosterol** are fundamental to its biological function, influencing its incorporation into cell membranes and its interaction with enzymes.

Property	Value	Reference
Melting Point	160-162 °C	[7]
Boiling Point	Not experimentally determined.	
Solubility	Practically insoluble in water. Soluble in organic solvents such as chloroform and ethanol.	[7]
XLogP3	8.1	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Polar Surface Area	20.23 Å ²	[7]

Note: Some properties are computationally predicted and should be confirmed experimentally.

Biological Functions and Significance

Fecosterol plays a multifaceted role in fungal physiology, primarily centered around its function as a key component of the cell membrane and as a precursor to the essential sterol, ergosterol.

Role in Fungal Cell Membranes

As a major sterol in many fungi, **fecosterol** is integral to the structure and function of the cell membrane. It contributes to maintaining the necessary fluidity and permeability of the membrane, which is crucial for the activity of membrane-bound proteins and for cellular integrity.[\[1\]](#) The unique structure of **fecosterol**, with its specific side chain, influences the packing of phospholipids in the bilayer, thereby modulating membrane properties.

Intermediate in Ergosterol Biosynthesis

Fecosterol is a critical intermediate in the ergosterol biosynthesis pathway, which is a primary target for many antifungal drugs. It is synthesized from zymosterol through a methylation

reaction catalyzed by the enzyme S-adenosyl methionine:ergosta-5,7,22,24(28)-tetraen-3 β -ol-C-methyltransferase, encoded by the ERG6 gene.^[1] Subsequently, **fecosterol** is converted to episterol by the enzyme sterol C-8 isomerase (ERG2).

Involvement in Stress Response and Thermotolerance

Recent studies have highlighted the role of **fecosterol** in the fungal response to environmental stress. Notably, an accumulation of **fecosterol** in the cell membrane has been linked to increased thermotolerance in yeast.^[1] This suggests that alterations in the sterol composition, favoring **fecosterol** over ergosterol, can enhance the ability of fungi to survive at elevated temperatures. This has significant implications for industrial fermentation processes that operate at higher temperatures.^[1]

Potential as an Antifungal Drug Target

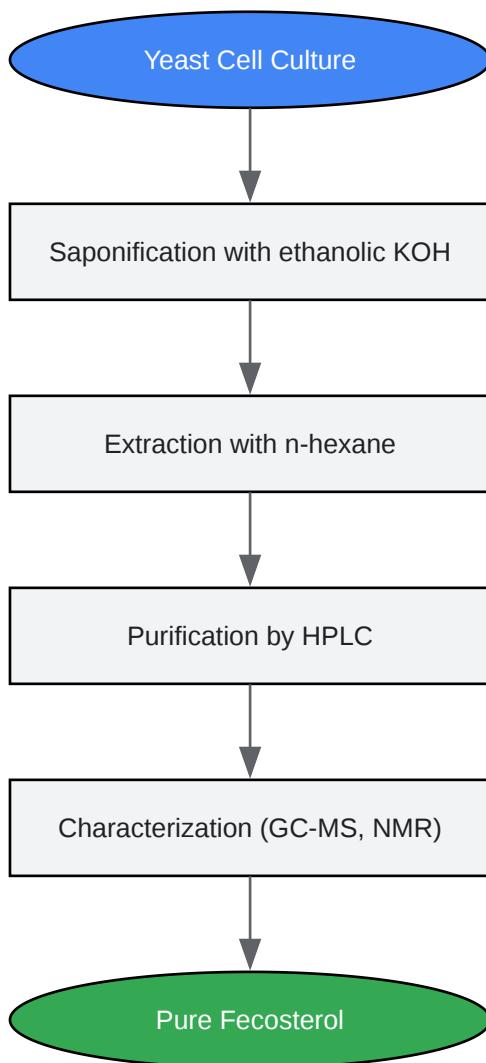
The enzymes involved in the synthesis and modification of **fecosterol**, such as ERG6, represent potential targets for the development of novel antifungal drugs.^[1] Disrupting the ergosterol biosynthesis pathway at the stage of **fecosterol** metabolism can lead to the accumulation of toxic intermediates or the depletion of essential ergosterol, ultimately inhibiting fungal growth.

Metabolic and Signaling Pathways

The primary metabolic pathway involving **fecosterol** is the ergosterol biosynthesis pathway. The regulation of this pathway is complex, involving feedback mechanisms and transcriptional control in response to cellular sterol levels and environmental cues such as oxygen and iron availability.

[Click to download full resolution via product page](#)

Caption: Simplified overview of the late-stage ergosterol biosynthesis pathway highlighting the position of **fecosterol**.


Experimental Protocols

This section provides detailed methodologies for the extraction, purification, characterization, and biological activity assessment of **fecosterol**.

Extraction and Purification of Fecosterol from Yeast

This protocol is adapted from general methods for sterol extraction from fungal sources.

Workflow for **Fecosterol** Extraction and Purification

[Click to download full resolution via product page](#)

Caption: General workflow for the extraction and purification of **fecosterol** from yeast.

Methodology:

- Cell Culture and Harvesting: Cultivate the desired fungal strain (e.g., *Saccharomyces cerevisiae*) in an appropriate growth medium. Harvest the cells by centrifugation.
- Saponification: Resuspend the cell pellet in a solution of 10% (w/v) potassium hydroxide in 80% (v/v) ethanol. Incubate at 80°C for 1-2 hours to saponify lipids and break down cell walls.
- Extraction: After cooling, add an equal volume of n-hexane and vortex vigorously to extract the non-saponifiable lipids, including **fecosterol**. Centrifuge to separate the phases and collect the upper hexane layer. Repeat the extraction twice.
- Purification by High-Performance Liquid Chromatography (HPLC):
 - Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
 - Redissolve the residue in a suitable mobile phase (e.g., acetonitrile/methanol).
 - Inject the sample onto a reverse-phase C18 HPLC column.
 - Elute with an isocratic or gradient mobile phase to separate **fecosterol** from other sterols. Monitor the elution profile using a UV detector at approximately 282 nm.
 - Collect the fraction corresponding to the retention time of **fecosterol**.

Characterization of Fecosterol

Gas Chromatography-Mass Spectrometry (GC-MS):

- Derivatization: Evaporate the purified **fecosterol** fraction to dryness. Derivatize the sample by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.
- GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

- Data Analysis: Identify the **fecosterol**-TMS ether peak based on its retention time and mass spectrum, which will show a characteristic molecular ion peak and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a sufficient amount of purified **fecosterol** in a deuterated solvent (e.g., CDCl_3).
- NMR Analysis: Acquire ^1H and ^{13}C NMR spectra. The chemical shifts and coupling constants of the protons and carbons will provide detailed structural information, confirming the identity and purity of **fecosterol**. Key signals to observe include those for the methylidene protons at C-28 and the olefinic proton at C-8.

Biological Activity Assays

Membrane Fluidity Assay using Fluorescence Anisotropy:

- Preparation of Fungal Protoplasts or Vesicles: Prepare protoplasts from the fungal strain of interest by enzymatic digestion of the cell wall, or isolate membrane vesicles through differential centrifugation.
- Labeling with a Fluorescent Probe: Incubate the protoplasts or vesicles with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH).
- Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the probe using a spectrofluorometer. A decrease in anisotropy indicates an increase in membrane fluidity.
- Analysis: Compare the membrane fluidity of cells with varying **fecosterol** content to determine its effect.

Thermotolerance Assay:

- Cell Culture: Grow the yeast strains to be tested to the mid-logarithmic phase.
- Heat Shock: Expose the cell cultures to a lethal temperature (e.g., 50°C) for a defined period.

- Viability Assessment: Perform serial dilutions of the heat-shocked cultures and plate them on nutrient agar plates.
- Quantification: After incubation, count the number of colony-forming units (CFUs) to determine the percentage of survival. Compare the survival rates of strains with different **fecosterol** levels.

Conclusion

Fecosterol is a sterol of significant interest due to its central role in fungal biology and its potential as a therapeutic target. A thorough understanding of its chemical structure, physicochemical properties, and biological functions is essential for researchers in mycology, biochemistry, and drug development. The experimental protocols provided in this guide offer a starting point for the isolation, characterization, and functional analysis of this important biomolecule. Further research into the signaling pathways modulated by **fecosterol** and the development of specific inhibitors for its biosynthetic enzymes will likely open new avenues for antifungal therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 4. benchchem.com [benchchem.com]
- 5. The Extraction and Analysis of Sterols from Yeast | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fecosterol: A Deep Dive into its Chemical Structure, Properties, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045770#the-chemical-structure-and-properties-of-fecosterol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com